1-Nitro-4-propylsulfonylbenzene
Description
1-Nitro-4-propylsulfonylbenzene (CAS 119871-14-6) is a nitro-substituted aromatic compound featuring a propylsulfonyl group at the para position relative to the nitro group. Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 237.25 g/mol (calculated based on substituents). The compound is commercially available at 95% purity and is cataloged under MFCD01566616 . This compound is of interest in organic synthesis, particularly in reactions involving nucleophilic aromatic substitution or as a precursor for agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
1-nitro-4-propylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAQFGDMQHQHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Nitro-4-propylsulfonylbenzene typically involves multi-step organic reactions. One common method includes the nitration of 4-propylsulfonylbenzene using a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
1-Nitro-4-propylsulfonylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The propylsulfonyl group can be oxidized further to produce sulfonic acids or other derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-4-propylsulfonylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities. It may also serve as a model compound for investigating the effects of nitro and sulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-Nitro-4-propylsulfonylbenzene involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The sulfonyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The propylsulfonyl group in this compound increases molecular weight and steric bulk compared to the methylsulfonyl analog. This may reduce solubility in polar solvents but enhance compatibility with nonpolar matrices .
Electronic Properties :
- Both sulfonyl groups (-SO₂R) are electron-withdrawing, activating the nitro-substituted benzene ring toward nucleophilic attack. However, the longer alkyl chain in the propyl variant may slightly attenuate this effect due to inductive electron donation from the alkyl group .
Functional Group Diversity :
- Compounds like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol and 2-Nitro-N-propyl-4-(trifluoromethyl)aniline diverge structurally, incorporating heterocyclic pyrimidine or trifluoromethyl groups. These differences suggest distinct applications—e.g., pyrimidine derivatives in medicinal chemistry and trifluoromethylated anilines in agrochemicals .
Research Findings and Limitations
- Synthetic Utility : A 2025 study by Thermo Scientific emphasizes the role of sulfonyl-nitrobenzene derivatives in cross-coupling reactions, though direct comparative data between methyl- and propyl-substituted variants remain scarce .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
